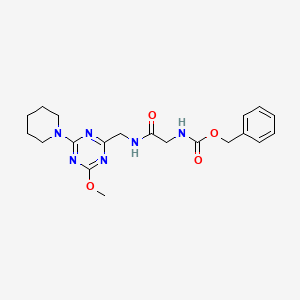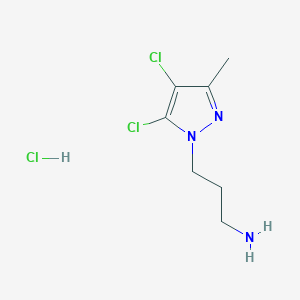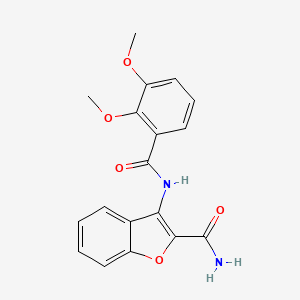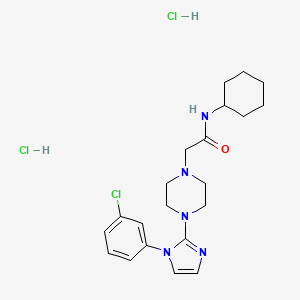![molecular formula C20H18N4O3S2 B2428357 2-(2-(6-(对甲苯基)咪唑并[2,1-b]噻唑-3-基)乙酰胺基)噻唑-4-羧酸乙酯 CAS No. 1226438-10-3](/img/structure/B2428357.png)
2-(2-(6-(对甲苯基)咪唑并[2,1-b]噻唑-3-基)乙酰胺基)噻唑-4-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)thiazole-4-carboxylate is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the imidazo[2,1-b]thiazole core structure imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.
科学研究应用
Ethyl 2-(2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)thiazole-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, antiviral, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Biological Studies: Researchers investigate the compound’s effects on cellular processes, including its role in inhibiting specific enzymes or signaling pathways.
Industrial Applications: The compound’s chemical properties make it useful in the development of new materials, such as dyes, pigments, and chemical reaction accelerators.
作用机制
Target of Action
Compounds with similar structures, such as thiazole and imidazole derivatives, have been found to exhibit diverse biological activities . They have been reported to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, the thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been reported to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.
Result of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
准备方法
The synthesis of Ethyl 2-(2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)thiazole-4-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazo[2,1-b]thiazole core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of a base and a suitable solvent.
Introduction of the p-tolyl group: This step involves the substitution reaction where the p-tolyl group is introduced into the imidazo[2,1-b]thiazole core.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced reaction conditions to facilitate large-scale synthesis.
化学反应分析
Ethyl 2-(2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
The major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
Ethyl 2-(2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)thiazole-4-carboxylate can be compared with other imidazo[2,1-b]thiazole derivatives, such as:
6-Phenylimidazo[2,1-b]thiazole derivatives: These compounds have similar core structures but different substituents, leading to variations in their biological activities.
Imidazo[2,1-b]thiazole-3-yl acetic acid derivatives: These compounds differ in the functional groups attached to the core structure, affecting their chemical reactivity and biological properties.
The uniqueness of Ethyl 2-(2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)thiazole-4-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological characteristics.
属性
IUPAC Name |
ethyl 2-[[2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl]amino]-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S2/c1-3-27-18(26)16-11-28-19(21-16)23-17(25)8-14-10-29-20-22-15(9-24(14)20)13-6-4-12(2)5-7-13/h4-7,9-11H,3,8H2,1-2H3,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYVQYTVJHVIBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-bromofuran-2-carboxamide](/img/structure/B2428275.png)
![7-chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2428277.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2428280.png)

![N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2-[4-METHYL-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE](/img/structure/B2428282.png)

![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2428284.png)
![N-[2-(2-phenylmorpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2428287.png)
![N-(1-Cyanocyclopropyl)-6-methyl-1-(thiophen-2-ylmethyl)pyrazolo[3,4-B]pyridine-4-carboxamide](/img/structure/B2428289.png)
![N-(1-Cyclopropylpyrrolidin-3-yl)-N-[(2-fluoro-3-methylphenyl)methyl]prop-2-enamide](/img/structure/B2428291.png)

![2-[4-(3-chloro-4-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2428293.png)

![2-[2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2428296.png)
